3,3'-(Ethane-1,1-diyl)bis(1H-indole)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-(1H-indol-3-yl)ethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBBIJJRKFKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198311 | |
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5030-91-1 | |
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Approaches for 3,3 Ethane 1,1 Diyl Bis 1h Indole and Derivatives
Conventional Condensation and Electrophilic Substitution Reactions
The classical approach to synthesizing 3,3'-disubstituted indolyl compounds involves the electrophilic substitution of indole (B1671886) with a suitable carbonyl compound. This method has been a mainstay in organic synthesis for its reliability and straightforward application.
Acid-Catalyzed Hydroarylation of Indoles with Carbonyl Compounds
The most prevalent method for the synthesis of bis(indolyl)methanes is the acid-catalyzed condensation of indoles with aldehydes or ketones. researchgate.netbeilstein-journals.org This reaction, a type of electrophilic substitution, proceeds through the activation of the carbonyl group by an acid catalyst, which can be either a Brønsted or a Lewis acid. beilstein-journals.org The activated carbonyl compound is then attacked by the electron-rich C3 position of the indole ring.
The general mechanism involves the initial formation of an indolylcarbinol intermediate, which, under acidic conditions, loses a molecule of water to generate a highly reactive azafulvenium salt. This electrophilic intermediate is then attacked by a second molecule of indole, leading to the formation of the desired bis(indolyl)methane. beilstein-journals.org For the specific synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), acetaldehyde (B116499) is the required carbonyl compound. While many studies focus on aromatic aldehydes, the reaction is also applicable to aliphatic aldehydes. tandfonline.comresearchgate.net
A variety of acid catalysts have been employed for this transformation, including strong mineral acids like HCl and H2SO4, as well as Lewis acids such as AlCl3 and BF3·Et2O. stackexchange.comyoutube.com The choice of catalyst can significantly influence the reaction rate and yield.
Reactions Involving Vinyl Indole Derivatives as Precursors
An alternative, though less commonly reported, synthetic route to bis(indolyl)alkanes could potentially involve the use of vinyl indole derivatives as precursors. In theory, the reaction of an N-vinylindole or a 3-vinylindole with another indole molecule under acidic conditions could lead to the formation of the desired bis(indolyl)ethane structure. However, detailed research findings specifically outlining this methodology for the synthesis of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) are not widely available in the current scientific literature, suggesting this may be a less conventional approach.
Advanced and Sustainable Synthetic Protocols
In recent years, a strong emphasis has been placed on the development of green and sustainable chemical processes. This has led to the exploration of novel catalytic systems for the synthesis of bis(indolyl)methanes that are more environmentally friendly, efficient, and reusable.
Green Chemistry Approaches in Bisindolylmethane Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis. These catalysts are often metal-free, less toxic, and readily available.
Thiamine Hydrochloride (Vitamin B1) has been identified as an effective and biodegradable organocatalyst for the synthesis of bis(indolyl)methanes. latech.eduresearchgate.net It is a cost-effective and environmentally benign catalyst that can be used in small quantities. nih.gov The reaction can be carried out under mild conditions, often with high yields. researchgate.net
Salicylic (B10762653) Acid is another example of a readily available and green organocatalyst for this transformation. 4science.geresearchgate.net It has been successfully used to catalyze the condensation of indoles with various aldehydes to produce bis(indolyl)methanes in good yields. 4science.ge The use of salicylic acid often allows for simple work-up procedures and avoids the need for hazardous solvents. 4science.ge
Table 1: Organocatalyzed Synthesis of Bis(indolyl)methanes
| Catalyst | Aldehyde Type | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiamine Hydrochloride | Aromatic | Ethanol (B145695) | 80 | 75-98 | researchgate.net |
| Salicylic Acid | Aromatic | Ethanol/Water | Room Temp | >85 | 4science.ge |
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions.
Indion Ina 225H Resin , a macro-reticular sulfonic acid-based cation exchange resin, has been employed as a novel, selective, and recyclable heterogeneous catalyst for the synthesis of bis(indolyl)methanes. tandfonline.comtandfonline.comresearchgate.net This commercially available resin demonstrates high activity and is effective for both aromatic and aliphatic aldehydes. tandfonline.com
Graphene Oxide-Cu(I)Br Nanoparticles represent a modern nanocatalyst for this reaction. rsc.orgresearchgate.net This composite material has been shown to be a highly effective and reusable catalyst, required in very low quantities (0.05 mol%), for the synthesis of bis(indolyl)methanes. rsc.orgresearchgate.net The catalyst can be recycled multiple times without a significant loss in activity. rsc.org
Copper(II) Oxide (CuO) nanoparticles have also been utilized as an efficient and heterogeneous catalyst for the synthesis of bis(indolyl)methanes. nih.govresearchgate.net These nanoparticles can be prepared by green synthesis methods and have been shown to effectively catalyze the reaction of indoles with both aromatic and aliphatic aldehydes, often under solvent-free or microwave-assisted conditions, leading to high yields in short reaction times. nih.govresearchgate.net In some applications, CuO nanoparticles are used in ionic liquids to enhance their catalytic potential. rjeid.com
Table 2: Heterogeneous Catalysis in the Synthesis of Bis(indolyl)methanes
| Catalyst | Aldehyde Type | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indion Ina 225H Resin | Aromatic/Aliphatic | Acetonitrile (B52724) | Room Temp | 85-95 | tandfonline.com |
| Graphene Oxide-Cu(I)Br | Aromatic | Dichloromethane | Room Temp | up to 95 | rsc.org |
| CuO Nanoparticles | Aromatic/Aliphatic | Solvent-free (Microwave) | - | >90 | nih.gov |
Solvent-Free Reaction Conditions and Mechanochemical Syntheses
The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its derivatives under solvent-free conditions represents a significant advancement in green chemistry. These methods reduce environmental impact by eliminating hazardous organic solvents. Mechanochemical techniques, such as grinding and ball-milling, have proven particularly effective.
In one approach, the condensation of indole with various aldehydes is carried out without any catalyst or solvent, simply by mixing the reactants thoroughly. researchgate.net For more challenging reactions, mechanochemical synthesis using a mortar and pestle or a ball mill has been successfully employed. researchgate.netsci-hub.se For instance, the synthesis of bis(indolyl)methanes (BIMs) has been achieved by grinding indole and aldehydes in the presence of a catalyst like ZnCl2 under solvent-free conditions. researchgate.net
The ball-milling technique offers a more controlled and efficient alternative to manual grinding. sci-hub.se This method has been used for the eco-friendly synthesis of a library of 17 bis(indolyl)methanes from various aldehydes and ketones with indoles, resulting in high yields. sci-hub.se In this process, silica (B1680970) gel can act as both a grinding medium and an acid catalyst, facilitating the reaction through an azafulvene intermediate which then reacts with a second indole molecule to yield the final product. sci-hub.se While manual grinding can have limitations like non-uniformity and scalability issues, ball-milling overcomes these challenges. sci-hub.se
Another solvent-free approach involves dry grinding the reactants with a Lewis acid–surfactant–SiO2 catalyst system, which has been shown to promote the reaction efficiently. rsc.org
The following table summarizes representative solvent-free and mechanochemical methods for the synthesis of bis(indolyl)methanes.
| Reactants | Catalyst/Conditions | Method | Yield | Reference |
| Indole, Aromatic Aldehydes | None | Mixing at ambient temperature | Good | researchgate.net |
| Indole, 6β-acetoxyvouacapane-aldehyde | ZnCl2 | Mortar and pestle grinding | - | researchgate.net |
| Indole, Aldehydes/Ketones | Silica Gel | Ball-milling | High | sci-hub.se |
| Indole, Aromatic Aldehydes | Lewis acid–surfactant–SiO2 | Dry grinding | Up to 95% | rsc.org |
Aqueous Medium Reactions (e.g., Cerium(IV) Triflate catalysis in water)
Performing organic reactions in water is a key goal of green chemistry, as it is a non-toxic, non-flammable, and readily available solvent. The synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and related compounds has been successfully achieved in aqueous media using various catalysts.
One notable method involves the use of cerium(IV) ammonium (B1175870) nitrate, (NH4)2[Ce(NO3)6], as a catalyst for the reaction between indoles and carbonyl compounds in water, which produces bis(indolyl)methanes in good to excellent yields. researchgate.net Other acid catalysts, such as sulfamic acid, have also been employed effectively in aqueous ethanol at room temperature, offering an environmentally benign and cost-effective route to 3,3-bis(indol-3-yl)indolin-2-ones. researchgate.net
Potassium carbonate (K2CO3) has been used as a catalyst for the synthesis of 3-indolyl-3-hydroxy oxindoles in water at ambient temperature. researchgate.net This method provides a simple and practical pathway for the carbon-carbon bond formation in an aqueous environment. researchgate.net Furthermore, reactions have been conducted in a water-ethanol mixture (1:1) to synthesize related derivatives. researchgate.net
The use of a surfactant catalyst, 1-hexenesulphonic acid sodium salt, in water under ultrasound irradiation also provides an efficient and environmentally friendly method for synthesizing bis(indol-3-yl)methanes. nih.govcapes.gov.br This approach benefits from simple reaction conditions and easy product isolation. nih.govcapes.gov.br
The table below details examples of aqueous medium reactions for the synthesis of bis(indolyl) derivatives.
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| Indoles, Carbonyl Compounds | (NH4)2[Ce(NO3)6] | Water | - | Good to Excellent | researchgate.net |
| Indoles, Isatin (B1672199) | Sulfamic Acid | Aqueous Ethanol | Room Temperature | Excellent | researchgate.net |
| Isatin, Indole | K2CO3 | Water | Ambient Temperature | 91% | researchgate.net |
| Indole, Aldehydes | 1-Hexenesulphonic acid sodium salt | Water | Ultrasound | Good to Excellent | nih.govcapes.gov.br |
| Indole, Aromatic Aldehydes | Glacial Acetic Acid | Water/Acetonitrile | 40°C, Ultrasound | Good | nih.gov |
Ultrasonication-Assisted Synthetic Methods
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional methods. figshare.com This technique has been effectively applied to the synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its analogs.
An eco-friendly and efficient route for synthesizing 3,3′-bis(indolyl)methanes involves the use of taurine (B1682933) as a catalyst in water under sonication. acs.org This method demonstrates excellent activity and tolerance for a broad range of functional groups, affording the desired products in high yields (59–90%). acs.org The reaction proceeds via an electrophilic substitution of indole with various aldehydes and ketones. acs.org
Another green approach utilizes 1-hexenesulphonic acid sodium salt as a catalyst in water, with ultrasound irradiation at ambient temperature, to produce bis(indol-3-yl)methanes in good to excellent yields. nih.govcapes.gov.brresearchgate.net The use of aqueous media and simple work-up procedures makes this method economically and environmentally attractive. nih.govcapes.gov.br Similarly, glacial acetic acid has been used as a catalyst in an aqueous system under ultrasonic irradiation to synthesize various arylbis(indolyl)methanes. nih.gov
The synthesis of other complex indole derivatives, such as 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione), has also been achieved using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under ultrasonic irradiation, highlighting the versatility of this method. nih.gov
Below is a table summarizing various ultrasonication-assisted synthetic methods.
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| Indole, Aldehydes/Ketones | Taurine (5 mol%) | Water | Sonication | 59-90% | acs.org |
| Indole, Aldehydes | 1-Hexenesulphonic acid sodium salt | Water | Ultrasound, Ambient Temp. | 80-94% | nih.govresearchgate.net |
| Indole, Aromatic Aldehydes | Glacial Acetic Acid (0.5 mol%) | Water/Acetonitrile | 40°C, Ultrasound | Good | nih.gov |
| 1,3-Indandione, Isatins | p-TSA | Ethanol | Ultrasound | Good | nih.gov |
| Indole, 1,3-Diketones | Sulfonic acid-functionalized ionic liquid | Solvent-free | Ultrasound | 68-94% | figshare.com |
Domino and Cascade Reaction Sequences (e.g., Alcohol Oxidation-Condensation)
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. An effective domino electro-oxidative synthesis of 3,3′-bis(indolyl)methane nanoparticles has been developed. researchgate.net This method involves a multi-component reaction between various alcohols and indole derivatives in an undivided cell under constant potential conditions at room temperature. researchgate.net This electrochemical approach provides a novel route for the transformation of alcohols into the corresponding bis(indolyl)methanes. researchgate.net
Palladium-catalyzed domino reactions have also been employed to construct complex indole frameworks. For example, a straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones is achieved through a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. mdpi.com
Furthermore, a metal-free, one-pot tandem synthesis for functionalized indole derivatives has been established. semanticscholar.org This three-component reaction incorporates a Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions under mild conditions, leading to a diverse range of indole derivatives in good to excellent yields. semanticscholar.org The proposed mechanism involves the formation of an intermediate through Knoevenagel condensation, which then undergoes sequential nucleophilic additions to form the final product. semanticscholar.org
One-Pot Synthetic Strategies for Efficiency Enhancement
One-pot syntheses are highly valued for their ability to reduce waste, save time, and simplify experimental procedures by combining multiple reaction steps in a single vessel. Several one-pot strategies have been developed for the efficient synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its derivatives. nih.govresearchgate.netresearchgate.net
A concise and efficient three-component protocol allows for the regioselective synthesis of highly functionalized bis-indoles through a one-pot, two-step sequential process. nih.gov This method starts from enaminones, indoles, and acenaphthylene-1,2-dione, catalyzed by piperidine (B6355638) and p-methyl benzenesulfonic acid. nih.gov The advantages of this protocol include operational simplicity, high bond-formation efficiency, and the use of readily available starting materials under environmentally benign conditions. nih.gov
Another efficient one-pot synthesis involves the reaction of indoles with isatin or aldehydes in an aqueous medium, catalyzed by a silver molybdate (B1676688) (Ag-PMo12) nanocomposite. researchgate.net This methodology is effective for producing both 3,3-di(indolyl)oxindoles and bis(indolyl)methanes under mild conditions. researchgate.net Similarly, a Ga-MCM-41-SO3H heterogeneous catalyst has been used for the one-pot synthesis of bis(indolyl)methane derivatives, providing high yields and allowing for catalyst reuse. researchgate.net
Furthermore, a base-catalyzed one-pot multicomponent condensation of 1H-indole-3-carbaldehyde, an aldehyde, and acetonitrile has been designed to create indole derivatives efficiently. researchgate.net These one-pot, multicomponent reactions demonstrate significant potential for constructing libraries of biologically relevant indole compounds in an environmentally friendly manner. researchgate.net
The following table presents a selection of one-pot synthetic strategies.
| Reactants | Catalyst/Reagents | Key Features | Reference |
| Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine, p-Methyl benzenesulfonic acid | Three-component, two-step, regioselective | nih.gov |
| Indoles, Isatin/Aldehydes | Silver molybdate (Ag-PMo12) nanocomposite | Aqueous medium, mild conditions | researchgate.net |
| Indoles, Aldehydes | Ga-MCM-41-SO3H | Heterogeneous catalyst, reusable, high yield | researchgate.net |
| 1H-Indole-3-carbaldehyde, Aldehyde, Acetonitrile | Base catalyst | Multicomponent condensation | researchgate.net |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) is crucial for optimizing reaction conditions and designing new synthetic routes.
Proposed Reaction Intermediates (e.g., Alkylideneindoleninium)
The synthesis of bis(indolyl)methanes from indoles and carbonyl compounds is generally believed to proceed through the formation of highly reactive intermediates. The most commonly proposed intermediate is an alkylideneindoleninium species, also referred to as an azafulvene intermediate. sci-hub.seresearchgate.netrsc.org
Under acidic or basic conditions, the elimination of a suitable leaving group (like water from a protonated alcohol) from a 3-substituted indole generates the electrophilic alkylideneindoleninium intermediate. researchgate.netrsc.org This intermediate is then susceptible to nucleophilic attack by a second molecule of indole at the C3 position. This subsequent attack leads to the formation of the C-C bond that characterizes the bis(indolyl)methane structure. sci-hub.se
The general proposed mechanism is as follows:
Activation of the carbonyl compound (e.g., an aldehyde) by a catalyst (e.g., an acid).
Electrophilic attack of the activated carbonyl on the electron-rich C3 position of the first indole molecule.
Dehydration to form the crucial alkylideneindoleninium intermediate.
Nucleophilic attack by the C3 position of a second indole molecule on the electrophilic intermediate.
Deprotonation to regenerate the catalyst and yield the final bis(indolyl)methane product. sci-hub.se
This pathway highlights the role of the alkylideneindoleninium ion as a key reactive species that can be intercepted by a variety of nucleophiles, making it a versatile intermediate for the synthesis of diverse functionalized indole derivatives. researchgate.netrsc.org
Chemical Reactivity and Derivatization Strategies for Ethane 1,1 Diyl Bisindoles
Electrophilic Reactivity of the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The preferred site for electrophilic attack on the indole nucleus is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In 3,3'-(ethane-1,1-diyl)bis(1H-indole), since the C3 positions are already substituted, electrophilic attack occurs at other positions on the indole rings, primarily the N1-H position and positions on the benzene (B151609) ring moiety (C4, C5, C6, and C7).
The N-H proton of the indole ring is weakly acidic and can be removed by a base, allowing for N-alkylation and N-arylation reactions. mdpi.comnih.gov Furthermore, the benzene portion of the indole rings can undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions, although these generally require harsher conditions than substitutions at the C3 position. The specific position of substitution on the benzene ring is influenced by the directing effects of the existing substituents and the reaction conditions.
Functionalization at the Ethane-1,1-diyl Bridge
Direct functionalization of the ethane-1,1-diyl bridge in the parent compound is challenging due to the stability of the C-C and C-H bonds. However, the synthesis of analogs with different substituents on the bridge can be achieved by selecting the appropriate starting aldehyde for the initial synthesis with indole. For instance, using aldehydes other than acetaldehyde (B116499) can introduce various alkyl or aryl groups at the bridging carbon.
While direct modification of the pre-formed ethane-1,1-diyl bridge is not commonly reported, related bis(indolyl)methane systems offer insights into potential, albeit challenging, transformations. These could theoretically include radical halogenation at the methine position under specific conditions, although this is not a widely practiced strategy due to potential side reactions on the indole nuclei.
Substitution Pattern Effects on Reactivity
The reactivity of the 3,3'-(ethane-1,1-diyl)bis(1H-indole) scaffold is significantly influenced by the presence of substituents on the indole rings. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups on the benzene portion of the indole rings increase the electron density of the aromatic system, thereby enhancing the rate of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the nucleophilicity of the indole rings, making them less reactive towards electrophiles.
For N-functionalization, the acidity of the N-H proton can be affected by substituents on the indole ring. Electron-withdrawing groups can increase the acidity, facilitating deprotonation and subsequent N-alkylation or N-arylation. The steric bulk of substituents near the reaction centers can also play a crucial role, potentially hindering the approach of reagents.
Table 1: Effect of Substituents on the Synthesis of Bis(indolyl)methanes This table illustrates the general effect of substituents on the yield of bis(indolyl)methanes synthesized from indoles and aldehydes, which is indicative of the influence of these substituents on the reactivity of the indole nucleus.
| Indole Substituent (at C5) | Aldehyde | Catalyst | Yield (%) | Reference |
| H | Benzaldehyde | La(OTf)₃ | 95 | alliedacademies.org |
| Methoxy | Benzaldehyde | La(OTf)₃ | 92 | alliedacademies.org |
| Chloro | Benzaldehyde | La(OTf)₃ | 90 | alliedacademies.org |
| Nitro | Benzaldehyde | La(OTf)₃ | 85 | alliedacademies.org |
Synthesis of Novel Bisindolylmethane Analogs
The core structure of 3,3'-(ethane-1,1-diyl)bis(1H-indole) serves as a template for the synthesis of a wide array of novel analogs through various derivatization strategies.
Halogenation: The indole rings of bis(indolyl)methanes can be halogenated using various reagents. For example, N-bromosuccinimide (NBS) or bromine in acetic acid can be used for bromination. nih.gov The position of halogenation (on the benzene ring or at the N-H position) can be controlled by the reaction conditions. Halogenated indoles are valuable intermediates for further functionalization through cross-coupling reactions.
Alkylation: N-alkylation of the indole moieties is a common derivatization strategy. mdpi.comnih.gov This is typically achieved by treating the bis(indolyl)alkane with a base such as sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. nih.govnih.gov This modification can significantly alter the solubility and biological activity of the parent compound. One-pot, three-component reactions involving an aryl hydrazine, a ketone, and an alkyl halide can also lead to N-alkylated indoles. nih.gov
Arylation: N-arylation of bis(indolyl)methanes can be accomplished through copper-catalyzed cross-coupling reactions with aryl iodides. nih.govbeilstein-journals.org These reactions provide access to a range of N-aryl derivatives, which can introduce extended aromatic systems and modulate the electronic properties of the molecule.
Table 2: Examples of N-Arylation of Bis(indolyl)methanes This table provides examples of the N-arylation of a bis(indolyl)methane, demonstrating the versatility of this modification.
| Bis(indolyl)methane | Aryl Halide | Catalyst/Base | Product | Yield (%) | Reference |
| 3,3'-(Phenylmethylene)bis(1H-indole) | Iodobenzene | CuI/K₂CO₃ | 3-((1H-Indol-3-yl)(phenyl)methyl)-1-phenyl-1H-indole | 75 | nih.gov |
| 3,3'-(Phenylmethylene)bis(1H-indole) | 1-Iodo-4-methylbenzene | CuI/K₂CO₃ | 3-((1H-Indol-3-yl)(phenyl)methyl)-1-(p-tolyl)-1H-indole | 80 | nih.gov |
Introduction of Carboxylic Acid and Amino Acid Moieties
The incorporation of carboxylic acid and amino acid functionalities can enhance the water solubility and biological targeting capabilities of the bis(indolyl)alkane scaffold.
Carboxylic Acid Moieties: Carboxylic acid groups can be introduced by using an appropriate keto-acid in the initial synthesis with indole. For instance, the reaction of indole with pyruvic acid can yield 2,2-bis(3,3'-indolyl)propionic acid. acs.org Alternatively, a pre-existing functional group on the indole ring, such as an ester, can be hydrolyzed to a carboxylic acid. nih.gov
Amino Acid Moieties: Amino acids can be conjugated to the bis(indolyl)alkane framework, often through an amide bond linkage to a carboxylic acid derivative of the parent molecule. acs.org This strategy is employed to improve the pharmacokinetic properties of the compounds. The synthesis of amino acid-conjugated natural products often involves coupling the amino acid with the natural product using a coupling agent like DCC (dicyclohexylcarbodiimide).
The reactivity of the indole nucleus in bis(indolyl)alkanes can be harnessed to construct more complex polycyclic systems.
Spirocyclic Systems: Spiroindolenines can be formed through intramolecular cyclization reactions. For example, treatment of a bis(indolyl)alkane with an oxidizing agent can lead to the formation of a spirocyclic system where one of the indole rings is converted into an indolenine. The reaction of isatin (B1672199) with indoles can also lead to the formation of spiro-oxindoles. nih.govresearchgate.net
Fused Ring Systems: Intramolecular cyclization reactions can also lead to the formation of fused ring systems. For example, acid-catalyzed cascade reactions of certain indole derivatives can result in the formation of novel tetracyclic indole scaffolds. alliedacademies.org Palladium-catalyzed domino reactions are also a powerful tool for constructing 3,n-fused tricyclic indole skeletons. researchgate.net
Oligomerization and Polymerization Studies
While specific research focusing exclusively on the oligomerization and polymerization of 3,3'-(ethane-1,1-diyl)bis(1H-indole) is not extensively documented in publicly available literature, the reactivity of the constituent indole moieties provides a strong basis for predicting its behavior. The potential for this bisindole to undergo polymerization is primarily centered on the reactivity of the indole nucleus itself. Studies on the polymerization of indole serve as a valuable model for understanding the potential polymeric structures that could arise from ethane-1,1-diyl bisindoles.
The polymerization of indole can be achieved through both chemical and electrochemical methods, typically proceeding through an oxidative mechanism. The resulting material, polyindole, is a conducting polymer that has garnered interest for various applications. researchgate.netias.ac.in The polymerization involves the formation of linkages between indole units, primarily through the C2 and C5 positions, as well as the nitrogen atom of the indole ring.
Chemical Oxidative Polymerization of Indole:
Chemical oxidative polymerization is a common method for synthesizing polyindole. This process typically involves an oxidant in an acidic medium. For instance, citric acid has been used as a dopant in the chemical oxidative polymerization of indole. ias.ac.in Another study reports the use of ferric chloride (FeCl₃) as an oxidant to polymerize the indole monomer. researchgate.net The resulting polyindole is often characterized as being partially crystalline in nature. ias.ac.in
The general conditions for the chemical oxidative polymerization of indole are summarized in the table below.
| Monomer | Oxidant/Catalyst | Dopant | Solvent | Key Findings | Reference |
| Indole | Ferric Chloride (FeCl₃) | - | Ethanol (B145695) | Formation of polyindole via oxidative polymerization. | researchgate.net |
| Indole | - | Citric Acid | - | Resulted in a partially crystalline polyindole. | ias.ac.in |
| Indole | Ammonium (B1175870) Persulfate (APS) | 0.1 M HCl | Ethanol/Water | Produced polyindole with a dark green color. | nih.gov |
Electrochemical Polymerization of Indole:
Electrochemical methods offer a controlled way to synthesize polyindole films directly onto an electrode surface. The process involves the electrochemical oxidation of the indole monomer. The mechanism of electropolymerization is believed to proceed via the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. researchgate.net This method allows for the fine-tuning of the polymer's properties by controlling parameters such as scan rate, monomer concentration, and the solvent-electrolyte system. researchgate.net
Potential for Polymerization of 3,3'-(Ethane-1,1-diyl)bis(1H-indole):
Given that 3,3'-(ethane-1,1-diyl)bis(1H-indole) possesses two indole units, it is plausible that this compound could serve as a monomer for polymerization. The presence of two reactive indole rings could potentially lead to cross-linked or network polymer structures. The ethane-1,1-diyl bridge would act as a linker between the polymerizing indole units. The polymerization would likely proceed through oxidative coupling of the indole moieties, similar to the polymerization of indole itself.
Further research into the oligomerization and polymerization of 3,3'-(ethane-1,1-diyl)bis(1H-indole) could open avenues for new polymeric materials with potentially interesting electronic and structural properties, stemming from the unique bisindole monomer structure.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis
A ¹H NMR spectrum for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons, distinguishing between those on the aromatic indole (B1671886) rings, the N-H protons, and the protons of the ethylidene bridge. The multiplicity, or splitting pattern (e.g., singlet, doublet, triplet), of each signal would provide information about the number of neighboring protons, helping to establish the connectivity of the molecule. Due to the symmetry of the molecule, a relatively simple spectrum would be anticipated.
Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the spatial relationships between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming which protons are adjacent to each other within the indole rings and the ethylidene bridge.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, for instance, by connecting the ethylidene bridge to the C3 position of the indole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons that are close to each other, providing insights into the three-dimensional conformation and stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical technique for confirming the molecular formula of a compound. It measures the mass of the molecular ion with very high precision (typically to four or more decimal places). For 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (C₁₈H₁₆N₂), HRMS would be used to measure the exact mass, which would then be compared to the calculated theoretical mass to unequivocally confirm its elemental composition.
Electrospray Ionization (ESI) and Fourier Transform-Ion Cyclotron Resonance (FT-ICR-MS) for Ion Analysis
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. When coupled with a high-resolution mass analyzer like Fourier Transform-Ion Cyclotron Resonance (FT-ICR-MS), it provides exceptionally high mass accuracy and resolution. organicchemistrydata.org This combination is a powerful tool for analyzing complex mixtures and for the precise characterization of pure compounds. organicchemistrydata.org
Quadrupole Collision-Induced Dissociation (qCID) for Fragmentation Pathway Elucidation
Quadrupole Collision-Induced Dissociation (qCID) is a powerful tandem mass spectrometry (MS/MS) technique employed for the structural elucidation of molecules. nih.govnih.gov The methodology involves the collisional activation of a selected precursor ion within a quadrupole collision cell, which contains an inert gas such as argon or nitrogen. rockefeller.edugoodlettlab.org The kinetic energy transferred during these collisions induces fragmentation of the precursor ion, and the resulting product ions are then analyzed by a mass spectrometer. wvu.edu This process provides invaluable information about the molecule's connectivity and helps to map its fragmentation pathways. nih.gov
For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), qCID analysis would be instrumental in confirming its proposed structure. The protonated molecule [M+H]⁺ would be selected as the precursor ion. Collisional activation would likely induce fragmentation at the weakest bonds. The primary fragmentation pathway is anticipated to be the cleavage of the C-C bond connecting the ethylidene bridge to the C3 position of the indole rings, a common fragmentation point in bis(indolyl)methanes and related structures. Another expected pathway is the loss of a methyl radical from the ethylidene linker.
The resulting product ion spectrum allows for the reconstruction of the molecule's structure based on the observed neutral losses and fragment masses. While specific experimental qCID data for this exact compound is not available in the cited literature, a hypothetical fragmentation pattern can be proposed based on established principles.
Table 1: Hypothetical qCID Fragmentation Data for 3,3'-(Ethane-1,1-diyl)bis(1H-indole)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 261.1386 | 144.0808 | C₉H₉N | Indolyl-ethylidene cation |
| 261.1386 | 130.0651 | C₉H₉N + CH₃ | Indole C3 methylene (B1212753) cation |
| 261.1386 | 117.0573 | C₁₀H₁₀N | Indole cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) would display characteristic absorption bands corresponding to its constituent functional groups. The indole nucleus possesses several key vibrational features. nist.gov The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Skeletal vibrations of the indole rings, involving C=C stretching, typically result in absorptions in the 1580-1620 cm⁻¹ range. chinesechemsoc.org Furthermore, the stretching of the C-N bonds within the indole system gives rise to signals between 1150 and 1300 cm⁻¹. chinesechemsoc.org The aliphatic C-H bonds of the ethylidene linker would also produce characteristic stretching and bending vibrations.
Table 2: Characteristic IR Absorption Bands for 3,3'-(Ethane-1,1-diyl)bis(1H-indole)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Indole N-H | 3400 - 3500 |
| Aromatic C-H Stretch | Indole C-H | 3000 - 3100 |
| Aliphatic C-H Stretch | Ethylidene C-H | 2850 - 2960 |
| C=C Skeletal Vibration | Indole Ring | 1580 - 1620 chinesechemsoc.org |
| C-N Stretch | Indole C-N | 1150 - 1300 chinesechemsoc.org |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While the specific crystal structure for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is not present in the surveyed literature, data from the closely related analog, 1,1′-(Ethane-1,2-diyl)bis(indoline-2,3-dione), offers significant insight. nih.govresearchgate.net The study of this analog revealed a centrosymmetric molecule with a zigzag structure, where the two indoline-2,3-dione fragments are linked by an ethylene (B1197577) group. nih.govresearchgate.net The crystal packing was stabilized by weak intermolecular forces, including C—H⋯O hydrogen bonds and π–π stacking interactions, with a centroid–centroid distance of 3.8745 (8) Å. nih.govresearchgate.net
Table 3: Crystallographic Data for the Related Analog 1,1′-(Ethane-1,2-diyl)bis(indoline-2,3-dione) nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₁₂N₂O₄ |
| Molecular Weight | 320.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2572 (3) |
| b (Å) | 5.2314 (1) |
| c (Å) | 12.5122 (3) |
| β (°) | 115.747 (1) |
| Volume (ų) | 722.66 (3) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in 3,3'-(Ethane-1,1-diyl)bis(1H-indole) is the indole ring system. nist.gov The UV-Vis spectrum of indole and its derivatives is characterized by strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. nist.gov
These absorptions arise from π→π* electronic transitions within the aromatic system of the indole nucleus. researchgate.net The spectrum of indole itself typically shows two main absorption bands. nist.gov A strong band around 210-220 nm is attributed to the ¹Bₐ transition, while a broader band with fine structure between 260 and 290 nm corresponds to the less intense ¹Lₐ and ¹Lₑ transitions. researchgate.net
For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), the spectrum is expected to be very similar to that of a simple alkyl-substituted indole, as the ethylidene linker does not significantly extend the conjugation between the two indole rings. The presence of two indole chromophores in the molecule would lead to an approximate doubling of the molar absorptivity (ε) compared to a mono-indole compound at an equivalent concentration.
Table 4: Typical Electronic Transitions for the Indole Chromophore
| Wavelength (λmax) | Type of Transition | Molar Absorptivity (ε) | Reference |
| ~216 nm | π→π | ~33,000 | nist.gov |
| ~266 nm | π→π | ~5,900 | nist.gov |
| ~287 nm | π→π* | ~5,200 | nist.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic molecular properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole). DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. acs.org
Detailed research findings from DFT studies on related indole (B1671886) derivatives suggest that similar calculations for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) would involve geometry optimization to find the most stable three-dimensional conformation. acs.org This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For instance, studies on substituted indoles have used the B3LYP functional with basis sets like 6-311G** to achieve reliable geometries. researchgate.net
Once the optimized structure is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. nih.gov
Table 1: Predicted Molecular Properties of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) from Hypothetical DFT Calculations (Note: This table is illustrative, based on typical values for related bis-indole compounds.)
| Property | Predicted Value | Significance |
| Total Energy | -845.123 Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Biomolecule Interactions (Generic, not clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target biomolecule, typically a protein or enzyme. nih.govmdpi.com For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), generic docking simulations can explore its potential to interact with various biological targets, providing insights into its possible bioactivities without making any clinical claims. nih.govresearchgate.net
The process involves preparing the 3D structure of both the ligand (3,3'-(Ethane-1,1-diyl)bis(1H-indole) and the target protein. researchgate.net Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on a function that estimates the binding affinity, typically expressed in kcal/mol. frontiersin.org Lower binding energy scores suggest more favorable interactions.
Studies on other bis-indole derivatives have shown that the indole rings often participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in the binding pocket. nih.gov The N-H groups of the indole rings can act as hydrogen bond donors, while the ethane (B1197151) linker provides conformational flexibility, allowing the two indole moieties to adopt an optimal orientation to fit the binding site. nih.gov
Table 2: Illustrative Molecular Docking Results for 3,3'-(Ethane-1,1-diyl)bis(1H-indole) with Generic Protein Targets (Note: This table is for demonstrative purposes only.)
| Protein Target (Generic Class) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Kinase (ATP-binding site) | -8.5 | Phenylalanine, Leucine, Valine | Hydrophobic, π-π stacking |
| Helicase (Nucleic acid binding groove) | -7.9 | Arginine, Lysine | Hydrogen bonding, Cation-π |
| Transcriptional Regulator | -9.1 | Tryptophan, Tyrosine | π-π stacking, Hydrogen bonding |
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational flexibility. mpg.de For a molecule like 3,3'-(Ethane-1,1-diyl)bis(1H-indole), which has a flexible ethane linker connecting two rigid indole units, MD simulations are invaluable for understanding how the molecule behaves in a solution, such as water or a lipid bilayer. nih.gov
An MD simulation starts with an initial structure, often obtained from quantum chemical calculations. The system is then solvated, and ions are added to neutralize the charge. The simulation proceeds by solving Newton's equations of motion for each atom, allowing the molecule to move and change its conformation over a set period, from nanoseconds to microseconds. mdpi.com
Analysis of the MD trajectory can reveal the range of conformations the molecule can adopt, the stability of these conformations, and the transitions between them. nih.gov For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), key parameters to analyze would be the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. The dihedral angles around the ethane linker would be of particular interest, as they dictate the relative orientation of the two indole rings. This information is crucial for understanding how the molecule might adapt its shape to fit into different binding sites. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to build mathematical models that predict the activity of new compounds based on their molecular descriptors. neliti.comnih.gov
For a series of derivatives of 3,3'-(Ethane-1,1-diyl)bis(1H-indole), a QSAR study would involve generating a set of molecules with varied substituents on the indole rings. For each molecule, a range of descriptors would be calculated, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. nih.gov
These descriptors, along with experimentally determined activity data (from non-clinical, generic assays), are used to create a predictive model using methods like multiple linear regression or machine learning algorithms. neliti.com Such models can highlight which properties are most important for activity. For example, a model might reveal that electron-withdrawing groups on the indole rings increase binding affinity to a particular target. acs.orgrsc.org This information is instrumental in guiding the design of more potent and selective compounds. researchgate.net
Table 3: Hypothetical SAR Data for Derivatives of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) (Note: This table is illustrative and based on general principles of SAR.)
| Compound | Substitution on Indole Ring | LogP | Electronic Parameter (Hammett σ) | Predicted Activity (Arbitrary Units) |
| Parent Compound | H | 4.2 | 0.00 | 100 |
| Derivative 1 | 5-Fluoro | 4.5 | +0.06 | 120 |
| Derivative 2 | 5-Methoxy | 4.0 | -0.27 | 85 |
| Derivative 3 | 5-Nitro | 3.9 | +0.78 | 150 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. mdpi.com For 3,3'-(Ethane-1,1-diyl)bis(1H-indole), DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netresearchgate.net
Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of chemical bonds. Comparing the calculated spectrum with an experimental FTIR spectrum can help in assigning the observed peaks to specific vibrational modes. scispace.com
NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to confirm the chemical structure and stereochemistry of the molecule. nih.gov
Time-dependent DFT (TD-DFT) is used to predict electronic excitations, which correspond to the absorption of light in the UV-Visible range. proquest.com The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. acs.org
Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: Experimental data is hypothetical for the purpose of illustration.)
| Spectroscopic Technique | Predicted Parameter (DFT) | Hypothetical Experimental Value | Assignment |
| FTIR | 3450 cm⁻¹ | 3445 cm⁻¹ | N-H stretch |
| ¹H NMR | 7.6 ppm | 7.58 ppm | Indole H4 proton |
| ¹³C NMR | 122 ppm | 121.8 ppm | Indole C3 carbon |
| UV-Vis | 285 nm | 282 nm | π → π* transition |
Mechanisms of Action in Biological Systems Focus on Molecular and Cellular Pathways, Non Clinical
Interactions with Nucleic Acids (e.g., DNA Intercalation Studies)
The interaction with DNA is a significant mechanism for the biological activity of many indole-based compounds. For the bis(indolyl)methane class, evidence points towards DNA binding, although the specific mode of interaction can vary based on the derivative's structure. Molecules containing indole (B1671886) nuclei are known to possess biological properties associated with DNA interactions. nih.govresearchgate.net
Studies on various indole derivatives demonstrate their ability to bind to DNA, with observed changes in the spectroscopic properties of the compounds upon interaction with calf thymus DNA (ctDNA). nih.govresearchgate.net These changes, including hypochromic and hyperchromic effects, suggest an intimate association with the DNA helix. nih.govresearchgate.net For some derivatives, the indole nucleus is crucial for the molecule's incorporation into the DNA structure. nih.govresearchgate.net
While some complex indole-containing molecules act as classic DNA intercalators, inserting themselves between the base pairs of the DNA double helix, this is not the only mode of interaction. capes.gov.br For instance, a novel zinc(II) complex with a 1,3-bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione ligand was shown to bind to DNA with high affinity, suggesting that metal complexes of BIM derivatives are a promising area for developing DNA-targeting agents. mdpi.com Research on other bis-indole derivatives has shown that they can also interact with DNA topoisomerases, enzymes that are fundamentally involved in DNA replication and transcription. researchgate.netnih.gov
| Compound Type | Observed Interaction with Nucleic Acids | Method of Study | Reference |
|---|---|---|---|
| Indole Derivatives with Thiazolidine/Imidazolidine Rings | DNA binding confirmed by spectroscopic changes (hypochromism, hyperchromism). | Absorption and Fluorescence Spectroscopy | nih.govresearchgate.net |
| Bis(indolyl)methane (Arundine) | Inhibition of Topoisomerase I, an enzyme that acts on DNA. | Biochemical Assays | nih.govmdpi.com |
| Zinc(II) bis(indolyl)dione Complex | High-affinity binding to calf thymus DNA. | UV-Vis, Fluorescence Spectroscopy, Time-Resolved Fluorescence | mdpi.com |
Modulation of Enzyme Activity (e.g., P-selectin Inhibition)
Bis(indolyl)methane derivatives have been shown to modulate the activity of several critical enzymes involved in cellular processes. A notable mechanism is the inhibition of topoisomerases, enzymes that manage the topology of DNA and are common targets for cancer chemotherapy.
Topoisomerase Inhibition : The natural BIM, arundine, was reported to be an inhibitor of Topoisomerase I in Leishmania donovani. nih.govmdpi.com Furthermore, certain synthetic thiosemicarbazide-based compounds, which can feature indole-like structures, have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov These compounds not only inhibited the catalytic activity of topoisomerase IIα but also acted as topoisomerase IIα poisons, meaning they stabilize the enzyme-DNA complex, leading to DNA strand breaks. nih.gov
Mitochondrial F0F1-ATP Synthase Inhibition : In addition to topoisomerase I, arundine was also found to inhibit mitochondrial F0F1-ATP synthase in L. donovani, demonstrating that BIMs can target key enzymes in cellular energy metabolism. nih.govmdpi.com
Kinase Pathway Modulation : The cellular effects of some BIMs are mediated through the modulation of kinase signaling pathways. For example, the pro-apoptotic effects of certain C-substituted diindolylmethanes (C-DIMs) were found to be dependent on the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov Other studies have shown that BIMs can activate c-Jun N-terminal kinase (JNK), which is involved in stress-induced apoptosis pathways. nih.gov
Mitotic Kinesin Eg5 Inhibition : In silico analyses suggest that BIM derivatives can bind robustly to an allosteric pocket of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. acs.org This indicates a potential substrate-competitive mode of inhibition, presenting another avenue for antiproliferative action. acs.org
While the prompt specified P-selectin inhibition as an example, current research on BIMs primarily highlights their role in inhibiting enzymes related to DNA processing, cellular metabolism, and proliferative signaling.
Influence on Cellular Processes (e.g., Antiproliferative Mechanisms, DNA Damage Response Regulation)
A significant body of research has established the potent antiproliferative and pro-apoptotic activities of the bis(indolyl)methane scaffold across various cancer cell lines. nih.govmdpi.comresearchgate.netresearchgate.net These compounds influence fundamental cellular processes, including cell growth, cell cycle progression, and programmed cell death (apoptosis).
Antiproliferative and Pro-apoptotic Mechanisms: BIM derivatives consistently demonstrate the ability to inhibit the growth of cancer cells and induce apoptosis. nih.gov For example, a series of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes (C-DIMs) inhibited the growth of colon and prostate cancer cells with IC50 values in the low micromolar range. nih.govnih.gov The induction of apoptosis is a key component of this activity. In LNCaP prostate cancer cells, treatment with a BIM derivative led to morphological changes characteristic of apoptosis. nih.gov
The molecular pathways leading to apoptosis are multifaceted:
Intrinsic (Mitochondrial) Pathway : C-DIMs can induce apoptosis by decreasing the mitochondrial membrane potential, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, and causing the release of cytochrome c into the cytosol. nih.gov
Extrinsic (Death Receptor) Pathway : Some BIMs activate the extrinsic apoptosis pathway by increasing the phosphorylation of JNK, which in turn activates the transcription factor CHOP and upregulates Death Receptor 5 (DR5). nih.gov
Gene Regulation : BIMs can induce the expression of pro-apoptotic genes. A key pathway involves the phosphatidylinositol 3-kinase (PI3K)-dependent activation of Early Growth Response-1 (Egr-1). nih.gov Egr-1, in turn, induces the expression of the pro-apoptotic Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1, also known as GDF15). nih.gov This Egr-1/NAG-1 pathway represents a significant mechanism for BIM-induced apoptosis in colon cancer cells. nih.gov
Autophagy : Some bis-indole derivatives have been shown to induce autophagy, a cellular self-degradation process. One study found that a bis-indole compound induced autophagy in lung cancer cells by upregulating key proteins like Beclin-1, LC3A/B, and Atg7. mdpi.com
DNA Damage Response: Indole-3-carbinol (I3C), a precursor to diindolylmethane (DIM), is known to enhance DNA repair processes by affecting several proteins involved in this system. acs.org This suggests that BIMs may play a role in modulating the cellular response to DNA damage, which can contribute to their anticancer effects. acs.org
| Cellular Process | Specific Mechanism for BIMs | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Antiproliferation | Inhibition of cell growth and viability. | Various cancer cell lines (prostate, colon, breast). | researchgate.netnih.govnih.gov |
| Apoptosis Induction | Activation of intrinsic and extrinsic pathways. | Bax/Bcl-2 ratio, Cytochrome c, Caspases, DR5. | nih.govnih.gov |
| Gene Regulation | Induction of pro-apoptotic genes. | PI3K/Egr-1/NAG-1 pathway. | nih.gov |
| Autophagy Induction | Upregulation of autophagy-related proteins. | Beclin-1, LC3A/B, Atg7. | mdpi.com |
| DNA Damage Response | Enhancement of DNA repair. | DNA repair proteins (via I3C). | acs.org |
Radioprotective Mechanisms against UV and Ionizing Radiation
Beyond their anticancer properties, certain bis(indolyl)methanes have demonstrated protective effects against radiation-induced damage. Research indicates that diindolylmethane (DIM), the parent compound of the BIM class, can mitigate intestinal injury caused by radiation. acs.org
The radioprotective effect of DIM is believed to stem from its ability to counteract DNA damage in irradiated intestinal epithelial cells. acs.org This protective mechanism is associated with a reduction in cellular levels of reactive oxygen species (ROS), which are major contributors to radiation-induced damage. acs.org Concurrently, DIM treatment leads to an increase in the activity of antioxidant enzymes within the irradiated cells, further bolstering the cellular defense against oxidative stress. acs.org These findings suggest that BIMs may act as radioprotectors by reducing oxidative stress and preventing DNA damage in healthy tissues exposed to radiation. acs.org
Structure-Activity Relationship (SAR) Studies for Defined Biological Responses
The biological activity of bis(indolyl)methanes is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that govern their efficacy as anticancer, antiviral, and antiparasitic agents. nih.govmdpi.comnih.gov
Substitution on the Methylene (B1212753) Bridge : The group connecting the two indole rings is a critical determinant of activity. The parent compound, diindolylmethane (unsubstituted at the bridge), often shows lower activity than its derivatives. mdpi.com Introducing aromatic or heteroaromatic groups at this position can significantly enhance antiproliferative and antiparasitic activity. nih.govmdpi.com For example, a triphenylamine-substituted BIM was significantly more active against cancer cells and parasites than the unsubstituted analogue. mdpi.com
Substitution on the Indole Ring : Modifications to the indole rings also play a vital role. N-benzylation of indole-3-carbinol, a related compound, was found to increase its antiproliferative potency against breast cancer cells by a thousand-fold. nih.gov In another study, BIMs derived from 2-methylindole (B41428) showed greater antibacterial activity than those from unsubstituted indole, likely due to the increased nucleophilicity conferred by the methyl group. rsc.org
These SAR studies highlight that the BIM scaffold is a "privileged structure" that can be chemically modified in numerous ways to optimize its interaction with various biological targets and enhance its therapeutic potential. nih.govresearchgate.net
Applications in Materials Science and Supramolecular Chemistry
Nano-scale Self-Assembly and Nanoparticle Formation
The capacity of bisindole derivatives to self-assemble into ordered nano-scale structures is a cornerstone of their application in materials science. This process is driven by non-covalent interactions such as hydrogen bonding and π-π stacking.
Detailed research has shown that certain bis(indole) molecules can spontaneously form stable double-helix structures in both solid and solution states. nih.gov A remarkable property of these helical systems is their stimulus-responsive behavior. For instance, in the presence of chloride anions, the double-helical structure can unwind to form an anion-coordinated supramolecular polymeric channel. nih.gov This transformation is reversible; the addition of silver cations can induce the rewinding of the polymer into the original double helix. nih.gov This controlled unwinding and rewinding demonstrates a sophisticated form of molecular machinery, paving the way for smart materials.
Furthermore, oxidized derivatives of bis(indolyl)methane have been observed to form nanoscopic aggregates in aqueous environments. acs.org The formation and properties of these aggregates are sensitive to environmental factors like pH and temperature, highlighting their potential in creating responsive nanomaterials. acs.org
Development of Chemosensors and Biosensors
The structural motifs within 3,3'-(Ethane-1,1-diyl)bis(1H-indole) make it an excellent candidate for designing chemosensors and biosensors. The indole (B1671886) N-H groups are effective hydrogen-bond donors, enabling the molecule to act as a receptor for various anions. nih.govacs.org
Bis(indolyl)methane derivatives have been successfully developed as fluorescent and colorimetric sensors for a range of ions. The interaction between the bisindole scaffold and an analyte can trigger a detectable change in the molecule's optical properties. For example, some bis(N-methylindolyl)methane derivatives function as chemosensors for mercury (Hg²⁺) and copper (Cu²⁺) ions through changes in their absorption and emission spectra. rsc.org Similarly, other designs have shown high selectivity for cyanide (CN⁻) and fluoride (B91410) (F⁻) anions. bohrium.comnih.gov
The sensing mechanism often involves the formation of a complex between the bisindole receptor and the target ion, which alters the electronic structure of the molecule. This can lead to a "turn-off" response, where fluorescence is quenched, or a "turn-on" response. acs.orgbohrium.com In some cases, a visible color change occurs, allowing for "naked-eye" detection. nih.govrsc.org The selectivity of these sensors can be tuned by modifying the substituents on the indole rings or the bridging unit. rsc.org
| Sensor Type | Analyte Detected | Detection Method |
| Bis(indole) Double Helix | Chloride (Cl⁻) | Supramolecular channel formation |
| Oxidized Bis(indolyl)methane | Mercury (Hg²⁺) | Fluorescence quenching |
| Bis(indolyl)methane Derivative | Copper (Cu²⁺) | Naked-eye color change |
| Indole-based Chemosensor | Cyanide (CN⁻) | Fluorescence restoration |
Exploration of Optoelectronic and Photophysical Properties
The photophysical properties of bisindole compounds are central to their use in optoelectronic devices and as fluorescent probes. These molecules typically exhibit strong absorption in the UV region and can be highly emissive.
Studies on 3,3′-bisindolyl(aryl)methanes reveal complex absorption spectra with two main bands. rsc.orgresearchgate.net A high-energy band between 220–290 nm is attributed to π-π* transitions within the indole rings and any attached aryl groups. rsc.orgresearchgate.net A second, lower-energy band may arise from charge transfer transitions. rsc.orgresearchgate.net These compounds are often highly fluorescent, with emission maxima typically in the range of 420–450 nm. rsc.orgresearchgate.net
The specific absorption and emission characteristics can be fine-tuned by altering the chemical structure. For instance, introducing different aryl substituents on the bridging carbon atom can modify the electronic properties and, consequently, the photophysical behavior. rsc.orgresearchgate.net This tunability is crucial for designing molecules with specific optical properties for applications such as organic light-emitting diodes (OLEDs) or fluorescent labels in bio-imaging.
| Photophysical Property | Wavelength/Range | Transition Type |
| High-Energy Absorption | 220–290 nm | ¹ππ* Intraligand (¹IL) |
| Low-Energy Absorption | 490–530 nm | Intraligand/Ligand-to-Ligand Charge Transfer |
| Fluorescence Emission | 420–450 nm | Ligand-centered ¹ππ* |
Integration into Polymeric Architectures and Composite Materials
The ability of 3,3'-(Ethane-1,1-diyl)bis(1H-indole) and its analogs to form extended networks makes them valuable building blocks for polymers and composite materials. As mentioned, bis(indole) units can self-assemble into supramolecular polymeric channels through anion coordination. nih.gov This represents a method for creating one-dimensional polymers held together by non-covalent bonds, offering potential for self-healing materials or controlled-release systems.
Bisindole derivatives are also used more broadly in materials chemistry. mdpi.comnih.gov They can be incorporated as monomers into traditional polymer chains or used as functional additives in composite materials. For example, hyper-cross-linked polyaromatic spheres have been used as catalysts for the synthesis of bis(indolyl)methanes, demonstrating the interface between bisindole chemistry and polymer-supported catalysis. acs.org The integration of bisindole units can impart specific properties to the bulk material, such as enhanced thermal stability, specific ion-binding capabilities, or optical responsiveness.
Coordination Chemistry with Metal Centers
The coordination can occur through various modes, including σ-bonds, π-stacking, and cation-π interactions. nih.gov The specific mode depends on the metal ion, the solvent, and the tautomeric form of the indole ligand (1H- or 3H-indole). nih.gov Ethane-bridged bis-porphyrins, which share a structural similarity with the ethane-bridged bisindole, have been shown to form complexes with copper (Cu) and nickel (Ni), where the metal ion plays a crucial role in the molecule's ability to bind to analytes like histidine. nih.gov Similarly, diiodo Schiff base ligands with an ethane-1,2-diyl bridge are investigated for their ability to bind to lanthanide metals. nih.gov This field opens up possibilities for creating novel catalysts, magnetic materials, and metallo-supramolecular assemblies.
Future Research Directions and Prospects for 3,3 Ethane 1,1 Diyl Bis 1h Indole Research
Discovery of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 3,3'-bis(indolyl)methanes (BIMs), including 3,3'-(ethane-1,1-diyl)bis(1H-indole), typically involves the electrophilic substitution of indoles with carbonyl compounds. A primary research focus is the development of highly efficient, selective, and environmentally benign catalytic systems. Early methods often relied on strong protic or Lewis acids, which suffered from drawbacks like harsh reaction conditions and difficult catalyst recovery. mdpi.comalliedacademies.org
Future work will likely concentrate on heterogeneous and recyclable catalysts to improve sustainability. acs.orgresearchgate.net Nanostructured materials, such as ZrO2 nanoparticles and nanocrystalline nickel ferrite (B1171679) aerogels, have already shown promise as active, reusable catalysts that can function under mild conditions. researchgate.netresearchgate.net Another promising avenue is the use of polymer-supported catalysts, like PEG-supported sulfonic acid or dichlorophosphate, which combine the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems. researchgate.netnih.gov The exploration of biocatalysis, using engineered enzymes like myoglobin, presents a frontier for achieving high selectivity under green conditions. researchgate.net
Furthermore, research into homogeneous catalysts continues to evolve, with a focus on novel systems that offer high efficiency and broad functional group tolerance under mild conditions. researchgate.net For instance, DABCO(TfOH)2 in hexafluoroisopropanol has been identified as a highly effective catalyst system. researchgate.net The development of catalysts that operate in green solvents like water or propylene (B89431) carbonate, or under solvent-free conditions, remains a significant goal. researchgate.neteurekaselect.comresearchgate.netresearchgate.net Microwave-assisted synthesis and mechanochemical methods (grinding) are also being explored to reduce reaction times and energy consumption. researchgate.nettandfonline.comjchemlett.comrsc.org
Table 1: Comparison of Selected Catalytic Systems for Bis(indolyl)methane Synthesis
| Catalyst | Solvent | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| RuCl3·3H2O | Benzene (B151609) | Room Temp | Moderate to Excellent | nih.gov |
| La(OTf)3 | Solvent-free | Microwave | Excellent (up to 98%) | alliedacademies.orgalliedacademies.org |
| Iodine | Propylene Carbonate | Room Temp | High (up to 97%) | eurekaselect.com |
| PEG-P(O)Cl2 | Neat | Room Temp | Excellent | nih.gov |
| ZrO2 Nanoparticles | Neat | 80 °C | Excellent (up to 98%) | researchgate.net |
| DABCO(TfOH)2 | HFIP | Room Temp | 84-98% | researchgate.net |
| Lewis acid-surfactant-SiO2 | Grinding | Room Temp | High (up to 95%) | rsc.org |
Exploration of Undiscovered Reactivity Profiles and Reaction Pathways
The primary reaction pathway involving 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its analogs is the acid-catalyzed electrophilic substitution at the C3 position of the indole (B1671886) ring. researchgate.net However, the rich electronic nature of the indole nucleus suggests a much broader reactivity profile that remains largely untapped.
Future investigations should aim to move beyond simple aldehyde/ketone condensations. A key area is the development of substrate-controlled regioselective reactions. For example, by modifying the electrophilic partner, such as using 2-indolylmethanols, it's possible to control the reaction outcome to selectively produce either bis(indolyl)methanes or 3,3′-bisindole derivatives. acs.org Research into the reactivity of the central quaternary carbon and the N-H protons of the indole rings could lead to novel post-synthesis modifications, creating a library of functionalized derivatives. The products themselves can serve as precursors for more complex structures, such as bis(indole)-fused polycyclics. rsc.org
Exploring reactions that exploit different aspects of the molecule's structure, such as C-H functionalization at other positions on the indole ring or metal-catalyzed cross-coupling reactions, could yield unique molecular architectures. nih.govrsc.org The development of multicomponent reactions (MCRs) involving indoles and aldehydes with other reactants offers an efficient strategy for generating structural diversity and molecular complexity in a single step. mdpi.com Furthermore, investigating the potential for these molecules to participate in cycloaddition reactions or act as ligands in coordination chemistry could open up new synthetic and applied frontiers.
Advanced Computational Design of New Functional Derivatives
The integration of computational chemistry with synthetic efforts is a powerful strategy for accelerating the discovery of new functional molecules. In silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations, are becoming indispensable tools for designing derivatives of 3,3'-(ethane-1,1-diyl)bis(1H-indole) with tailored properties. nih.govnih.govrsc.org
A significant research direction is the computational design of bisindole analogs as potent and selective enzyme inhibitors. nih.govnih.gov By modeling the interactions between a library of virtual bisindole derivatives and the active site of a target protein (e.g., β-glucuronidase, α-glucosidase, or protein kinases), researchers can identify candidates with optimal binding affinities and predict their biological activity before committing to synthetic work. nih.govnih.govrjptonline.org These studies can elucidate key structural features required for activity, guiding the rational design of more potent compounds. mdpi.com
Computational methods are also crucial for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with drug-like characteristics early in the discovery pipeline. rjptonline.orgnih.gov Beyond medicinal chemistry, DFT studies can be employed to predict the electronic and photophysical properties of new derivatives, aiding in the design of novel dyes, fluorescent sensors, and materials for organic electronics. mdpi.com Molecular dynamics simulations can further assess the stability and conformational dynamics of designed molecules and their complexes with biological targets. rsc.org
Table 2: Examples of In Silico Applications in Bisindole Research
| Computational Method | Application Area | Objective | Reference |
|---|---|---|---|
| Molecular Docking | Enzyme Inhibition | Identify binding modes and predict inhibitory potential of derivatives against targets like β-glucuronidase and α-glucosidase. | nih.govnih.gov |
| DFT Calculations | Mechanistic Studies | Elucidate reaction mechanisms and catalyst-substrate interactions in synthesis. | researchgate.net |
| Molecular Dynamics | Biomolecular Interactions | Assess the stability of ligand-protein complexes over time. | rsc.org |
| ADMET Prediction | Drug Discovery | Forecast the pharmacokinetic and toxicity profiles of new derivatives. | rjptonline.orgnih.gov |
Investigation of Applications in Emerging Interdisciplinary Fields
While bisindoles are well-recognized for their biological activities, including anticancer, antimicrobial, and antiviral properties, their potential applications in other interdisciplinary fields are ripe for exploration. mdpi.comrjptonline.orgnih.govacs.org The unique photophysical properties and electron-rich nature of the bisindole scaffold make it an attractive candidate for materials science.
Future research should focus on designing and synthesizing derivatives of 3,3'-(ethane-1,1-diyl)bis(1H-indole) for use as fluorescent sensors. The two indole moieties can act as a fluorophore whose emission properties could be modulated by the binding of specific analytes like metal ions (e.g., Cu2+, Hg2+) or biomolecules, enabling their detection. mdpi.com The development of bisindole-based dyes for applications in dye-sensitized solar cells or as phototoxic agents in photodynamic therapy represents another exciting avenue. mdpi.com
In the realm of supramolecular chemistry, the bisindole structure can serve as a versatile building block for constructing complex host-guest systems, molecular cages, or self-assembled materials. The N-H groups can act as hydrogen bond donors, while the aromatic surfaces can engage in π-π stacking interactions, driving the formation of ordered supramolecular architectures. Furthermore, the application of bisindole derivatives as corrosion inhibitors for metals is an area of practical importance that leverages their ability to adsorb onto metal surfaces. mdpi.com The structural similarity of the indole unit to tryptophan also suggests potential uses in chemical biology to probe protein-protein interactions or as scaffolds for creating novel bioactive agents. nih.gov
Development of Scalable and Sustainable Industrial Synthesis Methods
Translating the synthesis of 3,3'-(ethane-1,1-diyl)bis(1H-indole) and its derivatives from the laboratory bench to an industrial scale requires a focus on methods that are not only efficient and high-yielding but also sustainable and economically viable. This represents a critical area for future research, moving beyond academic novelty to practical applicability. The principles of green chemistry are central to this endeavor. researchgate.nettandfonline.com
A key objective is the replacement of hazardous and volatile organic solvents with environmentally benign alternatives. Water has been successfully used as a solvent for some bisindole syntheses, often in conjunction with surfactants or specialized catalysts like sulfonated β-cyclodextrin. researchgate.netresearchgate.net Propylene carbonate is another green solvent that has proven effective. researchgate.neteurekaselect.com The ultimate goal for sustainability is the development of robust solvent-free reaction conditions, which can be achieved through techniques like neat reactions (mixing reagents without a solvent) or mechanochemistry (grinding). nih.govresearchgate.netalliedacademies.org These approaches minimize waste and simplify product purification.
The development of highly active and, crucially, recyclable catalysts is paramount for industrial-scale synthesis. acs.orgresearchgate.net Heterogeneous catalysts, including those based on polymers, clays, zeolites, or magnetic nanoparticles, are particularly attractive because they can be easily separated from the reaction mixture and reused, reducing both cost and waste. nih.govnih.gov Optimizing reaction parameters to reduce energy consumption, for example by using microwave irradiation to dramatically shorten reaction times or by finding catalysts that operate efficiently at ambient temperature, is another important research direction. tandfonline.comjchemlett.com These efforts collectively aim to create manufacturing processes that are safer, more efficient, and have a minimal environmental footprint.
Q & A
Q. What computational methods predict the bioactivity of novel bis-indole analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
